molecular formula C11H12ClN3OS B15000276 2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B15000276
M. Wt: 269.75 g/mol
InChI Key: BJZXHLRMMWDKNX-UHFFFAOYSA-N
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Description

2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chlorobenzyl group attached to a sulfanyl group, which is further connected to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks the benzyl chloride derivative.

    Attachment of the Ethanamine Moiety: The ethanamine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Chlorobenzyl)sulfanyl]aniline
  • **2-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • **2-[(2-Chlorobenzyl)sulfanyl]-5-propyl-1,3,4-oxadiazole

Uniqueness

2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is unique due to its specific combination of functional groups and structural features. The presence of the oxadiazole ring, chlorobenzyl group, and ethanamine moiety provides it with distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H12ClN3OS/c12-9-3-1-2-8(6-9)7-17-11-15-14-10(16-11)4-5-13/h1-3,6H,4-5,7,13H2

InChI Key

BJZXHLRMMWDKNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)CCN

Origin of Product

United States

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